2-Fluoro-3-methoxypyridine-4-sulfonamide
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Overview
Description
2-Fluoro-3-methoxypyridine-4-sulfonamide is a chemical compound with the CAS Number: 2490406-11-4 . It has a molecular weight of 206.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7FN2O3S/c1-12-5-4 (13 (8,10)11)2-3-9-6 (5)7/h2-3H,1H3, (H2,8,10,11) .Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
Research into comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, derived from similar sulfonamide compounds, demonstrates their potential as proton exchange membranes (PEMs) for fuel cell applications. These materials exhibit high proton conductivity, essential for efficient fuel cell operation, highlighting the relevance of sulfonamide derivatives in developing advanced materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Antitumor Agents
Sulfonamide drugs, including those structurally related to 2-Fluoro-3-methoxypyridine-4-sulfonamide, have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. Such compounds are under clinical development as antitumor agents, indicating the potential of sulfonamide derivatives in cancer therapy (Banerjee, Poddar, Mitra, Surolia, Owa, & Bhattacharyya, 2005).
Environmental Analysis
Sulfonamide compounds have been used in veterinary medicine due to their antimicrobial properties. Methods to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography (HPLC) have been established, reflecting the importance of sulfonamide derivatives in environmental and food safety analysis (Premarathne, Satharasinghe, Gunasena, Munasinghe, & Abeynayake, 2017).
Mechanism of Action
Mode of Action
It’s worth noting that many sulfonamides act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria, which could potentially be a mode of action for this compound .
Biochemical Pathways
Sulfonamides generally interfere with the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth .
Result of Action
If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .
Properties
IUPAC Name |
2-fluoro-3-methoxypyridine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O3S/c1-12-5-4(13(8,10)11)2-3-9-6(5)7/h2-3H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXQNVHENAPTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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